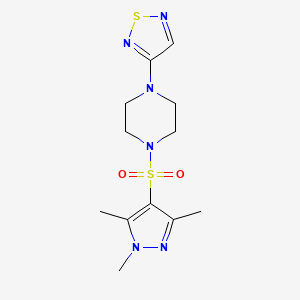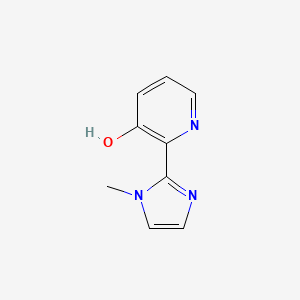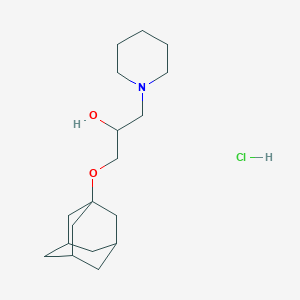![molecular formula C12H12ClF3N2O B2951971 (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol CAS No. 1176766-63-4](/img/structure/B2951971.png)
(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is a unique chemical with the empirical formula C12H12ClF3N2O and a molecular weight of 292.68 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC(F)(F)C1=CN2C(C(Cl)=C1)=NC(C(C)C)=C2CO . This indicates the presence of various functional groups including a trifluoromethyl group, a chloro group, and an imidazo[1,2-a]pyridine ring.
科学研究应用
(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as piperazinyl-substituted imidazo[1,2-a]pyridines, which have been studied for their potential anticonvulsant activity. This compound has also been used in the synthesis of various other compounds, such as quinolines and indoles, which have been studied for their potential antitumor activity. In addition, this compound has been studied for its potential applications in the synthesis of various other compounds, such as quinolines and indoles, which have been studied for their potential antiviral activity.
作用机制
The mechanism of action of (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is not fully understood. It is believed that this compound acts as an electron acceptor, which enables it to react with various compounds to form new compounds. In addition, it is believed that this compound can also act as a proton donor, which enables it to react with various compounds to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its potential effects on various biochemical pathways, such as the enzyme-catalyzed oxidation of fatty acids and the synthesis of proteins. In addition, it has been studied for its potential effects on various physiological processes, such as the regulation of cell growth and differentiation.
实验室实验的优点和局限性
(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, it is soluble in a variety of solvents, which makes it easy to use in various reactions. However, one of the main limitations of this compound is its low solubility in water, which can limit its use in certain reactions.
未来方向
There are several potential future directions for the use of (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol in scientific research. For example, it could be studied for its potential applications in the synthesis of novel compounds, such as quinolines and indoles, which have been studied for their potential antiviral activity. In addition, this compound could be studied for its potential applications in the synthesis of other compounds, such as piperazinyl-substituted imidazo[1,2-a]pyridines, which have been studied for their potential anticonvulsant activity. Furthermore, this compound could be studied for its potential effects on various biochemical pathways, such as the enzyme-catalyzed oxidation of fatty acids and the synthesis of proteins. Finally, this compound could be studied for its potential effects on various physiological processes, such as the regulation of cell growth and differentiation.
合成方法
(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol can be synthesized using a three-step reaction. The first step involves the reaction of 8-chloro-2-isopropyl-6-methyl-imidazo[1,2-a]pyridine-3-methanol with trifluoromethanesulfonic anhydride. This reaction results in the formation of the desired this compound and trifluoromethanesulfonic acid. The second step involves the removal of the trifluoromethanesulfonic acid by aqueous extraction. The third step involves the removal of the solvent, followed by the purification of the desired this compound by column chromatography.
安全和危害
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be toxic if swallowed . The precautionary statements P301 + P310 suggest that if swallowed, one should immediately call a poison center or doctor .
属性
IUPAC Name |
[8-chloro-2-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c1-6(2)10-9(5-19)18-4-7(12(14,15)16)3-8(13)11(18)17-10/h3-4,6,19H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFSKXNYZMBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2951892.png)


![2-Cyano-N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2951895.png)

![Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2951903.png)

![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)
![1-(p-tolyl)-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2951907.png)

![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)
![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)